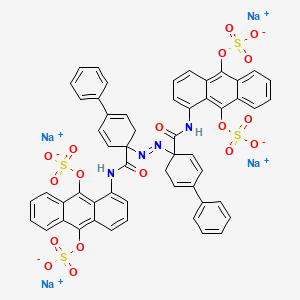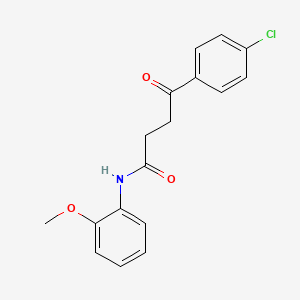
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a butyramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide typically involves the reaction of p-chlorobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(p-Chlorophenyl)-N-(2-hydroxyphenyl)-4-oxobutyramide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(p-Chlorophenyl)-N-(2-ethoxyphenyl)-4-oxobutyramide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(p-Chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutyramide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Propiedades
Número CAS |
64081-82-9 |
|---|---|
Fórmula molecular |
C17H16ClNO3 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-22-16-5-3-2-4-14(16)19-17(21)11-10-15(20)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21) |
Clave InChI |
HFUYQYPSKLGMAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
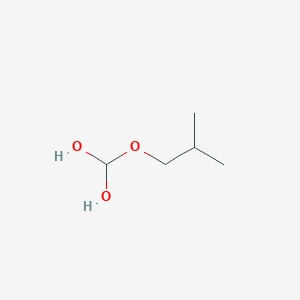
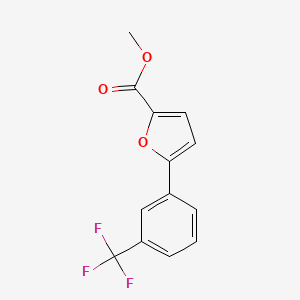

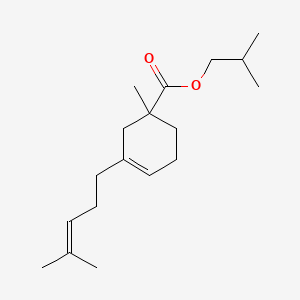
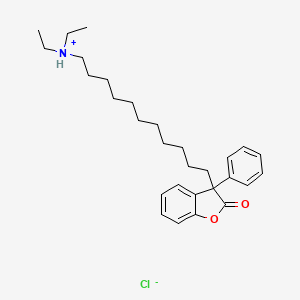
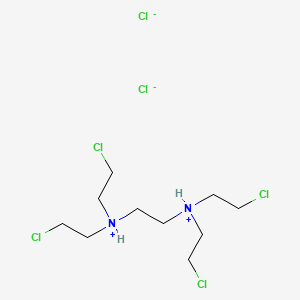
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)



